molecular formula C28H42ClN2O8P B14342963 (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride CAS No. 100293-61-6

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride

Cat. No.: B14342963
CAS No.: 100293-61-6
M. Wt: 601.1 g/mol
InChI Key: ZBJITMGDJOZGFK-OBPRRISTSA-N
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Description

The compound (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride is a complex chemical entity that combines multiple functional groups and stereocenters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the core structure, which is achieved through a series of cyclization reactions. Subsequent steps involve the introduction of functional groups such as methoxy, methyl, and hydroxyl groups. The stereochemistry of the compound is controlled through the use of chiral catalysts and reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The methoxy group can be reduced to a hydroxyl group.

    Substitution: The methylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with different functional groups and stereochemistry.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, the compound is studied for its potential biological activity. It may interact with various enzymes and receptors, leading to potential therapeutic applications.

Medicine

In medicine, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In industry, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer synthesis, and material science.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. The compound may bind to these targets, leading to changes in their activity and function. This can result in various biological effects, including modulation of signaling pathways, inhibition of enzyme activity, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
  • (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol
  • Phosphoric acid
  • Hydrochloride

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups and stereocenters, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

100293-61-6

Molecular Formula

C28H42ClN2O8P

Molecular Weight

601.1 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride

InChI

InChI=1S/C18H23NO3.C10H15NO.ClH.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-8(11-2)10(12)9-6-4-3-5-7-9;;1-5(2,3)4/h3,6,11-13,17,20H,4-5,7-9H2,1-2H3;3-8,10-12H,1-2H3;1H;(H3,1,2,3,4)/t11-,12+,13-,17-,18-;8-,10-;;/m00../s1

InChI Key

ZBJITMGDJOZGFK-OBPRRISTSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](CC4)O.OP(=O)(O)O.Cl

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)O.OP(=O)(O)O.Cl

Origin of Product

United States

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